molecular formula C14H11NO3 B14884885 (R)-4-(Naphthalen-2-ylmethyl)oxazolidine-2,5-dione

(R)-4-(Naphthalen-2-ylmethyl)oxazolidine-2,5-dione

Cat. No.: B14884885
M. Wt: 241.24 g/mol
InChI Key: VNCCQSJPZUPNPD-GFCCVEGCSA-N
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Description

®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is a chiral compound featuring an oxazolidine ring substituted with a naphthylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ®-2-amino-3-(2-naphthyl)propanoic acid with phosgene or a similar reagent to form the oxazolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazolidinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione can be used as a chiral building block for the synthesis of more complex molecules.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, including its ability to interact with specific biological targets.

Industry

Industrially, ®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione might be used in the production of pharmaceuticals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione: The enantiomer of the compound, which may have different biological activities.

    4-(2-Phenylmethyl)oxazolidine-2,5-dione: A similar compound with a phenyl group instead of a naphthyl group.

Uniqueness

®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the naphthylmethyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

(4R)-4-(naphthalen-2-ylmethyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C14H11NO3/c16-13-12(15-14(17)18-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2,(H,15,17)/t12-/m1/s1

InChI Key

VNCCQSJPZUPNPD-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@@H]3C(=O)OC(=O)N3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC3C(=O)OC(=O)N3

Origin of Product

United States

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